molecular formula C16H17N5O3 B14119897 N-(5-(1-isopropyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)-4-methoxybenzamide CAS No. 1210972-23-8

N-(5-(1-isopropyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)-4-methoxybenzamide

Cat. No.: B14119897
CAS No.: 1210972-23-8
M. Wt: 327.34 g/mol
InChI Key: NGZFRZAWBLHHNW-UHFFFAOYSA-N
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Description

N-(5-(1-isopropyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)-4-methoxybenzamide is a complex organic compound that features a pyrazole ring, an oxadiazole ring, and a methoxybenzamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(1-isopropyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)-4-methoxybenzamide typically involves multiple steps. One common method includes the formation of the pyrazole ring followed by the construction of the oxadiazole ring and finally the attachment of the methoxybenzamide group. The reaction conditions often involve the use of reagents such as hydrazine hydrate, acetic acid, and various aldehydes .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Purification techniques such as column chromatography and recrystallization are commonly employed to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions

N-(5-(1-isopropyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)-4-methoxybenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Ammonia, amines.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

N-(5-(1-isopropyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)-4-methoxybenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(5-(1-isopropyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)-4-methoxybenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or interference with signal transduction processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(5-(1-isopropyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)-4-methoxybenzamide is unique due to its combination of the pyrazole, oxadiazole, and methoxybenzamide groups. This unique structure imparts specific chemical and biological properties that are not found in similar compounds .

Properties

CAS No.

1210972-23-8

Molecular Formula

C16H17N5O3

Molecular Weight

327.34 g/mol

IUPAC Name

4-methoxy-N-[5-(1-propan-2-ylpyrazol-3-yl)-1,3,4-oxadiazol-2-yl]benzamide

InChI

InChI=1S/C16H17N5O3/c1-10(2)21-9-8-13(20-21)15-18-19-16(24-15)17-14(22)11-4-6-12(23-3)7-5-11/h4-10H,1-3H3,(H,17,19,22)

InChI Key

NGZFRZAWBLHHNW-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C=CC(=N1)C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)OC

Origin of Product

United States

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